2',3',4'-Trimethoxyacetophenone
Overview
Description
2',3',4'-Trimethoxyacetophenone is a chemical compound that has been studied for various applications, including its potential in anticancer activity and as an intermediate in the synthesis of biologically active compounds. It is characterized by the presence of three methoxy groups attached to an acetophenone structure, which can be modified to produce various derivatives with different properties and activities .
Synthesis Analysis
The synthesis of derivatives of 2',3',4'-Trimethoxyacetophenone often involves reactions such as the Claisen-Schmidt condensation, which is used to produce chalcones, a precursor to flavonoids and other biologically active compounds . Other methods include the reaction of ox
Scientific Research Applications
Structural and Quantum Chemical Analysis
2',3',4'-Trimethoxyacetophenone has been investigated for its structural and quantum chemical properties. Santiago et al. (2018) isolated a similar compound, 2-Hydroxy-3,4,6-trimethoxyacetophenone, from Croton anisodontus and characterized its structure using Nuclear Magnetic Resonance and X-ray diffraction. The study explored its potential antimicrobial properties and evaluated its vibrational properties through spectroscopy. Additionally, Density Functional Theory calculations were used to predict vibrational wavenumbers and analyze molecular orbitals and other quantum chemical parameters (Santiago et al., 2018).
Synthesis and Chemical Reactions
Various studies have focused on the synthesis and reactions involving derivatives of trimethoxyacetophenone. Gommans et al. (1986) detailed the synthesis of o-deuterio-acetophenones, including a trimethoxyacetophenone derivative, through the oxidation of certain manganese compounds. This process also established values for primary kinetic isotope effects in ortho-metallation (Gommans et al., 1986). Tu Wei-jun (2013) synthesized an intermediate, 2-hydroxy-4,5,6-trimethoxyacetophenone, via a series of reactions starting from trimethoxybenzene, demonstrating the compound's potential as an intermediate in various chemical syntheses (Tu Wei-jun, 2013).
Antibacterial and Antimicrobial Properties
The antibacterial and antibiotic resistance modulatory activities of derivatives of trimethoxyacetophenone have been explored. Freitas et al. (2020) synthesized chalcones from 2-hydroxy-3,4,6-trimethoxyacetophenone and tested their effects on bacterial models. They found that these compounds have potential as antibacterial drugs or in combination with antibiotics for treating infections caused by multidrug-resistant strains (Freitas et al., 2020).
Photostability and Photodegradation
Harvey and Ragauskas (1996) investigated the photostability effects of certain compounds, including trimethoxyacetophenone derivatives. Their study revealed insights into the photodegradation processes of these compounds and their potential applications in stabilizing mechanical pulps (Harvey & Ragauskas, 1996).
properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAATJMQOUREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022257 | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',4'-Trimethoxyacetophenone | |
CAS RN |
13909-73-4 | |
Record name | 2′,3′,4′-Trimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13909-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13909-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3',4'-trimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',3',4'-TRIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JC7ZP11A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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